Hexafluorozirconic acid

Overview

Description

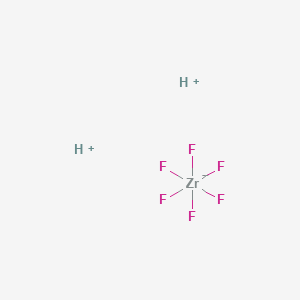

Hexafluorozirconic acid (CAS:12021-95-3) is an inorganic compound with the chemical formula H2ZrF6 . It is a colorless to yellowish liquid with a pungent odor . It is a highly corrosive and toxic liquid that is commonly used as a source of zirconium and fluoride ions in various industrial processes .

Synthesis Analysis

Hexafluorozirconic acid can be synthesized by the reaction of zirconium oxide (ZrO2) with hydrofluoric acid (HF) or ammonium hexafluorozirconate (NH4)2 [ZrF6] . The synthesis of hexafluorozirconic acid involves the following steps:- Hexafluorozirconic acid-based surface pretreatments on steel for corrosion resistance .

- Preparation of titania photocatalyst synthesized from ionic-liquid-like precursor .

- Synthesis of fluoride-releasing dental monomer .

- As a precursor to ZrO2 ceramic thin films .

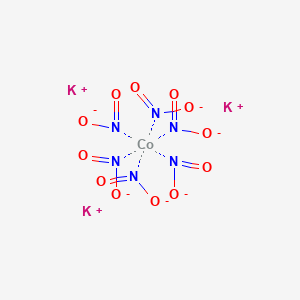

Molecular Structure Analysis

The molecular formula of Hexafluorozirconic acid is H2F6Zr . It has an average mass of 207.230 Da and a monoisotopic mass of 205.910767 Da .Chemical Reactions Analysis

Hexafluorozirconic acid is a strong acid with a pH of less than 1 . It dissociates in water to form zirconium and fluoride ions, which are highly reactive and can form complexes with other compounds . It can act as a nucleophile, which means that it can react with electron-deficient species, such as electrophiles .- Metal surface treatment – It is used as a surface treatment agent for metals such as aluminum, titanium, and magnesium. It can remove oxide films and enhance the adhesion of coatings and paints .

- Ceramic and glass production – It is used as a fluxing agent in the production of ceramics and glass .

- Electroplating – It is used as a source of zirconium ions in electroplating processes .

- Catalysts – It is used as a catalyst in various chemical reactions, such as esterification, alkylation, and polymerization .

Physical And Chemical Properties Analysis

Hexafluorozirconic acid is a colorless to yellowish liquid with a pungent odor . It has a molecular weight of 207.22 g/mol and a density of 2.49 g/cm³ at room temperature . The acid is highly soluble in water, ethanol, and other polar solvents, and it reacts violently with organic materials and reducing agents .Scientific Research Applications

1. Metal Surface Treatment

- Application : Hexafluorozirconic acid is used as a surface treatment agent for metals such as aluminum, titanium, and magnesium. It can remove oxide films and enhance the adhesion of coatings and paints .

- Method : The metal surface is immersed in a solution of Hexafluorozirconic acid, which reacts with the oxide films on the surface. This reaction removes the films and prepares the surface for coating .

- Results : The treated metal surfaces show improved adhesion of coatings and paints, which can enhance their performance and longevity .

2. Ceramic and Glass Production

- Application : Hexafluorozirconic acid is used as a fluxing agent in the production of ceramics and glass. It can lower the melting point and viscosity of the materials and improve their properties .

- Method : The acid is added to the ceramic or glass mixture before heating. It reacts with the other components, reducing their melting points and viscosities .

- Results : The ceramics and glass produced with Hexafluorozirconic acid have improved properties, such as increased strength and durability .

3. Electroplating

- Application : Hexafluorozirconic acid is used as a source of zirconium ions in electroplating processes. It can deposit a thin layer of zirconium on metal surfaces, which can improve their corrosion resistance and wear resistance .

- Method : The metal to be plated is immersed in a solution of Hexafluorozirconic acid and an electric current is passed through the solution. This causes the zirconium ions to be deposited on the metal surface .

- Results : The electroplated metal surfaces show improved corrosion and wear resistance, which can extend their service life .

4. Catalysts

- Application : Hexafluorozirconic acid is used as a catalyst in various chemical reactions, such as esterification, alkylation, and polymerization. It can increase the reaction rate and selectivity of the reactions .

- Method : The acid is added to the reaction mixture, where it accelerates the reaction by providing an alternative reaction pathway with a lower activation energy .

- Results : The reactions catalyzed by Hexafluorozirconic acid are faster and more selective, which can improve the efficiency and yield of the processes .

5. Corrosion Resistance on Steel

- Application : Hexafluorozirconic acid is used to treat steel surfaces to increase their corrosion resistance .

- Method : Steel samples are treated in a hexafluorozirconic acid-based solution for different durations. X-ray photoelectron spectroscopy (XPS) reveals the existence of a zirconium oxide (ZrO2) layer on the treated steel .

- Results : The corrosion results showed that the longer acid treatment gave rise to higher corrosion resistance of the treated steel in a 0.5 M NaCl solution by forming a better ZrO2 layer on the steel surface .

6. Fluorinating Agent

- Application : Hexafluorozirconic acid acts as a fluorinating agent, introducing fluorine atoms into organic molecules. This incorporation of fluorine can significantly alter a compound’s properties, often enhancing its stability, hydrophobicity (water repellency), or introducing specific functionalities valuable for drug development or material science.

- Method : The acid is added to the reaction mixture, where it donates fluorine atoms to the organic molecules.

- Results : The fluorinated organic molecules show enhanced stability, hydrophobicity, and specific functionalities, which can be valuable in various applications such as drug development and material science.

7. Preparation of Titania Photocatalyst

- Application : Hexafluorozirconic acid is used in the synthesis of titania photocatalysts. These photocatalysts can be used in various applications, such as water treatment and air purification .

- Method : The acid is used as a precursor in the synthesis process, which involves heating under controlled conditions .

- Results : The resulting titania photocatalysts show excellent photocatalytic activity, which can be beneficial for environmental applications .

8. Synthesis of Fluoride-Releasing Dental Monomer

- Application : Hexafluorozirconic acid is used in the synthesis of fluoride-releasing dental monomers. These monomers can be used in dental restorative materials .

- Method : The acid is used as a fluoride source in the synthesis process, which involves a series of chemical reactions .

- Results : The resulting dental monomers can release fluoride ions, which can help to prevent tooth decay .

9. Precursor to ZrO2 Ceramic Thin Films

- Application : Hexafluorozirconic acid is used as a precursor to ZrO2 (zirconium dioxide) ceramic thin films. These films can be used in various applications, such as protective coatings and electronic devices .

- Method : The acid is used in a deposition process to form the thin films, which involves heating under controlled conditions .

- Results : The resulting ZrO2 ceramic thin films show excellent properties, such as high hardness and good thermal stability .

10. Corrosion Resistance Properties of Colored Zirconium Conversion Coating

- Application : Hexafluorozirconic acid is used to produce a phosphate-free and colored zirconium conversion coating on cold-rolled steel (CRS). This coating improves the corrosion resistance properties of the steel .

- Method : The steel is treated with a hexafluorozirconic acid-based solution, which forms a colored zirconium conversion coating on the surface .

- Results : The treated steel shows excellent corrosion resistance properties compared with the bare CRS. The golden yellow-colored conversion coating has a maximum EIS value (748 Ω·cm 2) and achieves 0 mm degree of corrosion, as stipulated by EN ISO 4628-8 .

11. Synthesis of Ionic-Liquid-Like Precursor

- Application : Hexafluorozirconic acid is used in the synthesis of ionic-liquid-like precursors. These precursors can be used in various applications, such as the preparation of titania photocatalysts .

- Method : The acid is used as a precursor in the synthesis process, which involves heating under controlled conditions .

- Results : The resulting ionic-liquid-like precursors show excellent properties, which can be beneficial for various applications .

12. Phosphate-Free Surface Pretreatments

- Application : Hexafluorozirconic acid is used in phosphate-free surface pretreatments on steel for corrosion resistance . It reduces sludge formation as a by-product .

- Method : Steel samples are treated in a hexafluorozirconic acid-based solution for different durations .

- Results : The treated steel shows excellent corrosion resistance properties compared with the bare cold-rolled steel .

13. Aluminum Varnishing in Chromium-Free Processes

- Application : Hexafluorozirconic acid is used in aluminum varnishing in chromium-free processes .

- Method : The aluminum surface is treated with a hexafluorozirconic acid-based solution .

- Results : The treated aluminum surface shows improved adhesion of varnish, enhancing its performance and longevity .

Safety And Hazards

Hexafluorozirconic acid is a highly toxic and corrosive substance that can cause severe burns, eye damage, respiratory problems, and other health hazards . It can also react violently with water, organic materials, and other chemicals, releasing toxic fumes and causing explosions . Therefore, it is essential to handle and store hexafluorozirconic acid with extreme caution and follow strict safety protocols .

Future Directions

Hexafluorozirconic acid is mainly used as a corrosion inhibitor by customers active in the metal and coatings industry . It shows the highest effectiveness on aluminum though it can be used on other metals as well . Customers are using Hexafluorozirconic acid as an alternative to nickel-based products with less hazardous properties when it comes to environmental as well as health & safety-related regulations . The limitations and future directions of hexafluorozirconic acid are as follows: Hexafluorozirconic acid is highly corrosive and toxic, and its handling requires proper safety measures. The effects of hexafluorozirconic acid on the environment and living organisms are still under investigation.

properties

IUPAC Name |

hexafluorozirconium(2-);hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Zr/h6*1H;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIGZHYPWYIZLM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].F[Zr-2](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexafluorozirconium(2-);hydron | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.